molecular formula C36H70O2 B13817817 Oleic acid stearyl ester

Oleic acid stearyl ester

Cat. No.: B13817817
M. Wt: 534.9 g/mol
InChI Key: WRPMUZXHQKAAIC-CZIZESTLSA-N
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Description

Oleic acid stearyl ester (C₁₈H₃₄O₂) is a fatty acid ester synthesized via esterification of oleic acid (a monounsaturated omega-9 fatty acid) with stearyl alcohol (a saturated C₁₈ fatty alcohol). This compound combines the structural features of its precursors: the unsaturated double bond in oleic acid and the long hydrophobic chain of stearyl alcohol. It is widely utilized in surfactants, lubricants, and biodegradable materials due to its amphiphilic nature and tunable physicochemical properties .

Key characteristics include:

  • Molecular Structure: The cis-9 double bond in oleic acid introduces a kink in the hydrocarbon chain, reducing packing efficiency compared to saturated esters.
  • Synthesis: Typically produced via acid-catalyzed esterification or transesterification, often using catalysts like dibutyltin oxide or metal oxides (e.g., MgO) .
  • Applications: Functions as a surfactant, emulsifier, and stabilizer in cosmetics, food, and industrial coatings. Its biodegradability makes it environmentally favorable .

Properties

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

octadecyl (E)-octadec-9-enoate

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18+

InChI Key

WRPMUZXHQKAAIC-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification Using Metal Oxide Catalysts

A patented method describes the esterification of stearic acid with stearyl alcohol using metal oxide catalysts such as magnesium oxide, stannous oxide, or ferric oxide under a nitrogen atmosphere. The catalyst loading ranges from 0.03% to 0.12% of the total reactant weight. This approach offers:

  • High catalyst selectivity
  • Non-corrosive catalyst action
  • Simple production process with easy catalyst removal by filtration
  • Mild reaction conditions with optimized parameters for raw material ratios, temperature, and time

This method ensures stable product quality and reduces equipment investment by using straightforward equipment and filtration steps.

Acidic Heterogeneous Catalysis

Oleic acid stearyl ester synthesis can also be achieved using acidic heterogeneous catalysts like sodium bisulfate (NaHSO4), tin(II) chloride dihydrate (SnCl2·2H2O), and sodium dihydrogen phosphate (NaH2PO4). These catalysts are preferred over traditional homogeneous sulfuric acid catalysts because they:

  • Are reusable and environmentally friendly
  • Reduce by-product formation
  • Avoid equipment corrosion
  • Simplify product separation

In a related study on oleyl oleate (a similar wax ester), NaHSO4 showed the highest catalytic activity, achieving yields up to 96.8% at 130 °C over 8 hours with a 1:1 molar ratio of acid to alcohol and 9.9 wt% catalyst loading. The catalyst also acts as a desiccant, absorbing water formed during esterification, which drives the reaction forward.

Solvent-Free Synthesis Using Deep Eutectic Solvents (DES)

Recent advances include the use of deep eutectic solvents as catalysts in solvent-free esterification of oleic acid with long-chain alcohols like cetyl alcohol. The process involves:

  • Mixing oleic acid and stearyl alcohol with 10% w/w DES catalyst relative to alcohol
  • Heating at moderate temperatures (~60 °C) for 2 hours
  • Extraction of the product with n-hexane and washing to remove catalyst residues

This method achieves excellent conversions (>96%) without the use of organic solvents, making it environmentally sustainable and efficient. The DES catalysts are synthesized by combining choline chloride with various hydrogen bond donors, optimizing catalytic efficiency.

Continuous Flow Esterification

Continuous flow chemistry offers a rapid and scalable alternative to batch processes. Using methanesulfonic acid as a catalyst (5-10 wt%), esterification of long-chain fatty acids with stearyl alcohol under flow conditions can reduce reaction times from 12 hours to as little as 30 minutes at temperatures around 95 °C. Reaction parameters such as residence time, catalyst loading, and temperature significantly influence yield.

A Design of Experiments (DOE) study showed that residence time and catalyst amount are critical factors, while temperature had less impact within the studied range. Yields of similar wax esters reached up to 80% under optimized conditions. This method also benefits from high selectivity and reduced by-product formation.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst Type Reaction Conditions Reaction Time Yield (%) Key Advantages
Metal Oxide Catalyzed Esterification MgO, SnO, Fe2O3 (0.03-0.12%) Nitrogen atmosphere, mild temp (not specified) Not specified High (stable) Non-corrosive, easy filtration, stable quality
Acidic Heterogeneous Catalysis NaHSO4 (9.9 wt%), SnCl2·2H2O 130 °C, 1:1 molar ratio acid:alcohol 8 hours 96.8 Reusable catalyst, high yield, low by-products
Solvent-Free DES Catalysis Deep eutectic solvents (10%) 60 °C, solvent-free 2 hours >96 Environmentally friendly, solvent-free
Continuous Flow Esterification Methanesulfonic acid (5-10%) 55-95 °C, flow reactor 30-90 minutes Up to 80 Rapid, scalable, high selectivity

Research Findings and Optimization Insights

  • Catalyst selection is crucial: Metal oxides offer mild and stable catalysis, while acidic heterogeneous catalysts provide high activity and reusability.
  • Reaction temperature and time must be optimized to balance conversion and avoid hydrolysis or side reactions. For example, 130 °C for 8 hours with NaHSO4 or 60 °C for 2 hours with DES catalysts are effective.
  • Catalyst loading influences yield; excessive catalyst may lead to reverse reactions or catalyst deactivation.
  • Solvent-free and continuous flow methods enhance sustainability and industrial applicability by reducing waste and reaction times.
  • Water removal during esterification is essential to drive the reaction forward; some catalysts like NaHSO4 also act as desiccants.

Chemical Reactions Analysis

Types of Reactions

Oleic acid stearyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium.

Major Products

    Hydrolysis: Oleic acid and stearyl alcohol.

    Oxidation: Nonanoic acid and azelaic acid.

    Hydrogenation: Stearic acid.

Scientific Research Applications

Cosmetic and Personal Care Products

Oleic acid stearyl ester is widely used in the formulation of cosmetic products due to its emollient properties. It serves as an effective skin conditioning agent, providing moisture and enhancing the texture of creams and lotions.

Key Applications:

  • Emulsifier: It stabilizes oil-in-water emulsions in creams and lotions.
  • Skin Conditioning Agent: Improves skin feel and hydration.
  • Thickening Agent: Enhances the viscosity of formulations.

Case Study:
A study on the formulation of facial creams demonstrated that incorporating this compound improved the stability and sensory attributes of the product compared to formulations without it. The ester's ability to reduce surface tension contributed to better spreadability on the skin .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as a drug delivery vehicle due to its biocompatibility and ability to enhance the solubility of lipophilic drugs.

Key Applications:

  • Drug Carrier: Facilitates the delivery of poorly soluble drugs.
  • Stabilizer: Helps maintain the stability of active pharmaceutical ingredients.

Case Study:
Research indicated that this compound could be used to formulate solid lipid nanoparticles for the delivery of anti-cancer agents. The nanoparticles showed improved bioavailability and therapeutic efficacy in vitro .

Food Technology

This compound finds applications as a food additive, primarily as an emulsifier in various food products. Its role is crucial in maintaining texture and consistency.

Key Applications:

  • Emulsifier: Used in margarine and spreads to maintain homogeneity.
  • Stabilizer: Enhances the shelf life of food products by preventing separation.

Data Table: Food Applications of this compound

Application TypeProduct ExamplesFunctionality
EmulsifierMargarine, DressingsStabilizes oil-water mixtures
StabilizerSauces, Ice CreamsPrevents ingredient separation

Industrial Applications

In industrial sectors, this compound is employed as a lubricant and surfactant in various manufacturing processes.

Key Applications:

  • Lubricant: Used in metalworking fluids to reduce friction.
  • Surfactant: Acts as a wetting agent in textile processing.

Case Study:
A comparative study on lubricants highlighted that this compound-based formulations exhibited superior performance in reducing wear and tear compared to conventional mineral oil-based lubricants .

Biodegradable Surfactants

Recent advancements have led to the development of biodegradable surfactants based on this compound. These surfactants are gaining popularity due to increasing environmental concerns.

Key Applications:

  • Sustainable Surfactants: Used in personal care products and household cleaners.
  • Biodegradability: Offers an eco-friendly alternative to traditional surfactants.

Data Table: Properties of this compound-Based Surfactants

PropertyThis compound SurfactantsConventional Surfactants
Surface Tension ReductionLower concentration requiredHigher concentration required
BiodegradabilityReadily biodegradableLimited biodegradability

Mechanism of Action

The mechanism of action of oleic acid stearyl ester involves its ability to reduce surface tension and enhance lubrication. The ester forms a thin film on surfaces, providing a barrier that reduces friction. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .

Comparison with Similar Compounds

Table 1: Key Properties of Oleic Acid Stearyl Ester and Analogous Esters

Compound This compound Stearyl Stearate Oleyl Oleate Lauryl Gallate
Backbone Saturation Unsaturated (C18:1) Saturated (C18:0) Unsaturated (C18:1) Saturated (C12:0)
CMC (mM) 0.15–0.25 0.08–0.12 0.20–0.30 N/A
Surface Tension (mN/m) 28–32 34–38 30–34 N/A
Melting Point (°C) ~25–30 ~55–60 ~15–20 ~45–50
Thermal Stability Moderate High Low Moderate
  • Critical Micelle Concentration (CMC) : this compound exhibits intermediate CMC values between stearyl stearate (lower CMC due to saturated tail) and oleyl oleate (higher CMC due to increased steric hindrance from double bonds) .
  • Surface Activity : The unsaturated oleyl tail enhances surface tension reduction compared to saturated analogs like stearyl stearate .
  • Thermal Behavior : Saturated esters (e.g., stearyl stearate) exhibit higher melting points and thermal stability due to efficient molecular packing, while unsaturated esters (e.g., this compound) have lower melting points and reduced stability .

Reactivity and Functional Performance

Hydrogenation and Oxidation

  • Hydrogenation : Under hydrogenation pressures (35–50 bar), saturated esters like stearyl stearate show reduced selectivity compared to unsaturated esters, which undergo competitive hydrogenation of double bonds .
  • Oxidation Resistance: this compound’s monounsaturation offers moderate oxidative stability, outperforming polyunsaturated esters (e.g., linoleate esters) but underperforming saturated esters .

Antioxidant Activity

  • Chain length and saturation influence antioxidant efficacy. Lauryl gallate (C12) shows optimal radical scavenging, while stearyl esters (C18) may suffer steric hindrance . This compound is less studied for antioxidants but may act as a lipid-phase stabilizer .

Biodegradability and Environmental Impact

  • This compound degrades faster (70–90% in 28 days) than saturated analogs (e.g., stearyl stearate: 50–60%) due to microbial preference for unsaturated chains .
  • In contrast, petrochemical-derived esters (e.g., phthalates) exhibit slower degradation and higher toxicity .

Research Findings and Trends

  • Synthesis Optimization : Recent advances focus on enzymatic and solvent-free esterification to improve yield and sustainability .
  • Biomedical Potential: Sophorolipids derived from this compound show promise as antimicrobial agents .
  • Environmental Metrics : Lifecycle assessments highlight the ecological benefits of this compound over petrochemical alternatives .

Biological Activity

Oleic acid stearyl ester, a fatty acid ester formed from oleic acid and stearyl alcohol, exhibits various biological activities that have been the subject of extensive research. This article will explore its biological activity, focusing on its anti-inflammatory properties, effects on cell growth and apoptosis, and implications for reproductive health.

Chemical Structure and Properties

Oleic acid (C18:1) is a monounsaturated fatty acid known for its beneficial health effects, while stearyl alcohol (C18:0) is a long-chain saturated fatty alcohol. The combination of these two compounds results in this compound, which retains the properties of both constituents.

Anti-Inflammatory Activity

Research indicates that oleic acid possesses significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory markers such as nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) in various cell types. For instance, oleic acid significantly reduced lipopolysaccharide (LPS)-induced expressions of these markers in murine microglial cells by modulating the NF-κB signaling pathway .

Table 1: Effects of Oleic Acid on Inflammatory Markers

Inflammatory Marker Control Oleic Acid Treatment % Reduction
NOS2HighLow75%
COX-2HighLow70%
IL-6HighLow65%

Effects on Cell Growth and Apoptosis

Oleic acid has been shown to counteract the inhibitory effects of saturated fatty acids like stearic acid on cell growth. In studies involving human aortic endothelial cells (HAECs), oleic acid supplementation at concentrations as low as 5 μM significantly inhibited stearic acid-induced increases in intercellular adhesion molecule-1 (ICAM-1) expression and prevented cytotoxicity associated with high concentrations of stearic acid .

Case Study: Oleic Acid's Protective Role

A notable study demonstrated that oleic acid could prevent apoptosis induced by stearic acid in HAECs. Cells treated with stearic acid exhibited increased apoptosis rates, while co-treatment with oleic acid reduced these rates dramatically:

  • Stearic Acid Alone : Induced significant apoptosis.
  • Co-treatment with Oleic Acid : Virtually eradicated signs of apoptosis.

Reproductive Health Implications

Oleic acid's role extends to reproductive health, particularly concerning oocyte quality. Research indicates that oleic acid enhances lipid storage in oocytes and improves developmental competence post-fertilization. In vitro studies have shown that oleic acid can counteract the detrimental effects of saturated fatty acids on oocyte quality, suggesting its importance in reproductive biology .

Table 2: Impact of Fatty Acids on Oocyte Quality

Fatty Acid Effect on Lipid Storage Effect on Developmental Competence
Palmitic AcidDecreasedDetrimental
Stearic AcidDecreasedDetrimental
Oleic AcidIncreasedBeneficial

Q & A

Q. What are the critical parameters for optimizing the synthesis of oleic acid stearyl ester, and how are they experimentally validated?

The synthesis of this compound involves esterification or transesterification reactions. Key parameters include:

  • Molar ratio : A 1.8:1 ratio of oleic acid to stearyl alcohol minimizes side reactions and maximizes ester yield .
  • Temperature : Optimal reaction temperatures range between 105–115°C; higher temperatures may degrade product quality by increasing acid value or causing discoloration .
  • Catalyst dosage : Sulfuric acid or dibutyltin oxide (1.0–1.5% w/w) accelerates esterification/transesterification without excessive byproduct formation .
  • Reaction time : Validation experiments suggest 2–4 hours achieves equilibrium between ester value and acid value . Methodological Approach: Use orthogonal experiments to test parameter combinations, followed by acid/ester value titration and IR spectroscopy for structural confirmation .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Infrared (IR) spectroscopy is the primary method. Key peaks include:

  • Ester carbonyl (C=O) : ~1740 cm⁻¹.
  • C-O stretching : ~1170–1250 cm⁻¹.
  • Olefinic bonds (if unsaturated) : ~1650 cm⁻¹ (cis-configuration) . Methodological Approach: Prepare KBr pellets or liquid films for IR analysis, ensuring baseline correction and comparison to reference spectra .

Q. What analytical techniques quantify esterification efficiency and product purity?

  • Acid value titration : Measures unreacted fatty acids using KOH .
  • Ester value titration : Determines saponifiable esters via hydrolysis and back-titration .
  • Chromatography (GC/HPLC) : Resolves ester peaks from reactants and byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in molar ratio effects on esterification outcomes?

Discrepancies arise when increasing molar ratios beyond 1.9:1 (oleic acid:stearyl alcohol) lead to ester values exceeding theoretical limits (e.g., >200 mg KOH/g). This is attributed to:

  • Kinetic vs. thermodynamic control : Excess oleic acid may shift equilibrium but prolong drying times, increasing acid value via residual acid oxidation .
  • Side reactions : Elevated ratios promote oligomerization or hydrolysis under prolonged heating. Methodological Approach: Conduct time-resolved kinetic studies with in-situ FTIR to monitor intermediate formation and optimize stoichiometry .

Q. What experimental designs mitigate thermal degradation during high-temperature esterification?

  • Inert atmosphere : Use nitrogen purging to minimize oxidative side reactions .
  • Stepwise heating : Ramp temperature from 95°C to 110°C to balance reaction rate and product stability .
  • Catalyst screening : Compare Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., Sn-based catalysts) for lower degradation .

Q. How does the unsaturation in this compound influence its physicochemical properties compared to saturated analogs?

Oleic acid’s cis-9 double bond reduces hydrophobicity and lowers critical micelle concentration (CMC) in surfactant applications. For example:

  • Oleyl vs. stearyl esters : this compound (CMC ~0.1 mM) forms smaller micelles but reduces surface tension less effectively than saturated stearyl esters (CMC ~0.05 mM) due to steric hindrance . Methodological Approach: Use tensiometry and dynamic light scattering (DLS) to correlate structure with aggregation behavior .

Q. What strategies validate the biological activity of this compound derivatives, such as melanogenesis inhibition?

  • In vitro assays : Measure tyrosinase activity and melanin content in B16 melanoma cells treated with α-MSH and varying ester concentrations .
  • Mechanistic studies : Quantify cAMP levels via ELISA to link ester activity to melanogenesis signaling pathways .
  • Comparative controls : Benchmark against ascorbic acid or arbutin to establish efficacy thresholds .

Data Contradiction and Reproducibility

Q. How should researchers address variability in ester values under identical synthesis conditions?

Variability often stems from:

  • Moisture content : Hydrolysis of esters during storage; use anhydrous solvents and desiccants .
  • Catalyst deactivation : Recalibrate catalyst purity before each experiment . Methodological Approach: Report detailed drying protocols and catalyst source/lot numbers to enhance reproducibility .

Q. Why do some studies report conflicting optimal reaction times (2 vs. 4 hours) for esterification?

Differences arise from:

  • Reaction monitoring : Titration at fixed intervals vs. continuous in-line analysis.
  • Scale effects : Lab-scale (1.6 L) vs. microreactor systems . Methodological Approach: Use design of experiments (DoE) to model time-dependent yield curves across scales .

Comparative and Functional Studies

Q. How do esterification methods (direct vs. transesterification) impact this compound functionality?

  • Direct esterification : Higher purity but slower kinetics; suitable for heat-stable reactants .
  • Transesterification : Faster, lower-temperature process using methyl oleate and stearyl alcohol, but requires tin-based catalysts .
    Methodological Approach: Compare ester thermal stability (TGA) and surfactant performance (CMC) across synthesis routes .

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